REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1([CH2:13][N:14]2[CH:18]=[N:17][CH:16]=[N:15]2)[CH:11]([CH3:12])[O:10]1.[SH:19]CCC(OC)=O.C[O-].[Na+].CO.Cl>O.CO>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:10])([CH:11]([SH:19])[CH3:12])[CH2:13][N:14]1[CH:18]=[N:17][CH:16]=[N:15]1 |f:2.3.4|
|
Name
|
sodium methylate methanol
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C1(OC1C)CN1N=CN=C1
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
SCCC(=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled, to which
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with methylene chloride (5.0 ml×twice)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract solution was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
WASH
|
Details
|
followed by elution with ethyl acetate-hexane (1:2)
|
Type
|
CONCENTRATION
|
Details
|
The object fraction was concentrated, to which
|
Type
|
ADDITION
|
Details
|
was added ethyl acetate
|
Name
|
(2RS,3RS)-2-(2,4-difluorophenyl)-3-mercapto-1-[(1H)-1,2,4-triazol-1-yl]-2-butanol
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(C(C)S)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |